2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol is a chemical compound characterized by its unique structure combining indole and piperazine moieties. This compound is of interest in medicinal chemistry due to its potential pharmacological applications.
The compound can be synthesized through various methods involving the reaction of indole derivatives with piperazine. It has been referenced in multiple scientific studies and patents, indicating its relevance in drug development and research.
This compound falls under the category of indole derivatives and piperazine derivatives, both of which are significant in pharmaceutical chemistry due to their diverse biological activities, including effects on neurotransmitter systems.
The synthesis of 2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol typically involves several steps:
Specific conditions such as temperature, solvent choice (e.g., ethanol), and catalysts (e.g., acetic acid) are critical for optimizing yield and purity. For instance, reactions may be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and assess product quality .
The molecular structure of 2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol features:
The primary reactions involving 2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol include:
These reactions typically require specific reagents and conditions to favor desired pathways. For example, oxidation may utilize oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
The mechanism of action for compounds like 2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol often involves interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.
Research indicates that derivatives of this compound may exhibit affinity for various receptor subtypes, influencing neurotransmission pathways associated with mood regulation and cognitive function .
2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol has potential applications in:
The ongoing exploration of this compound's biological activity underscores its significance in medicinal chemistry and drug discovery efforts.
The compound "2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol" follows systematic IUPAC naming conventions that precisely define its molecular architecture. The primary name indicates a piperazine core substituted at position 1 with a 1H-indol-3-ylmethyl group and at position 2 with a 2-hydroxyethyl side chain. This nomenclature prioritizes the piperazine ring as the parent structure, with the ethanol moiety specifying the hydroxyethyl substituent at the 2-position. The indole component is correctly specified as 1H-indol-3-ylmethyl, denoting attachment through the indole nitrogen's hydrogen remains unsubstituted and the methylene bridge connects to the 3-position of the indole ring [1] [4].
Several naming variations exist in chemical databases, reflecting subtle positional interpretations. PubChem lists the compound as 2-[(2R)-1-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol, which explicitly specifies (2R) stereochemistry at the chiral piperazine carbon [2]. Another variation, 2-[3-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanol, reverses the substitution positions on the piperazine ring (1- vs 3-position designation), highlighting how different numbering approaches can yield distinct yet chemically valid names for the same structure [6]. The CAS registry number 847480-84-6 provides an unambiguous identifier for this specific connectivity regardless of naming conventions [1] [4] [8].
Table 1: Nomenclature Identifiers for 2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol
Identifier Type | Value | Source |
---|---|---|
Systematic IUPAC Name | 2-[1-(1H-Indol-3-ylmethyl)piperazin-2-yl]ethanol | [1] [4] |
Stereospecific Name | 2-[(2R)-1-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol | [2] |
Positional Isomer Name | 2-[3-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanol | [6] |
CAS Registry Number | 847480-84-6 | [1] [4] [8] |
MDL Number | MFCD05870669 | [1] [4] |
The compound has a defined molecular formula of C₁₅H₂₁N₃O, with a molecular weight of 259.35 g/mol [1] [4] [5]. This formula accounts for the piperazine ring (C₄H₁₀N₂), ethanol side chain (C₂H₅O), and indolylmethyl substituent (C₉H₇N-CH₂), with the methylene bridge connecting the indole to piperazine completing the carbon count. The molecular framework contains multiple hydrogen bond acceptors (three nitrogen atoms and one oxygen atom) and one hydrogen bond donor (hydroxyl group), influencing its physicochemical behavior and potential for molecular interactions [5] [8].
Stereochemical configuration is a critical aspect of this molecule's identity. The piperazine ring introduces a chiral center at the 2-position carbon where the ethanol moiety attaches. Commercial samples are typically supplied as racemates, though enantiopure forms exist. PubChem lists an entry specifically for the (2R)-enantiomer (CID 1653393), confirming that stereoisomers are recognized as distinct chemical entities [2]. The optical rotation data for enantiopure forms remains unreported in public databases, indicating a gap in current characterization data. The ethanol side chain provides conformational flexibility, allowing rotation around the C-N and C-C bonds, while the piperazine ring typically adopts chair conformations with equatorial substituents minimizing steric strain [2] [5].
The piperazine-indole scaffold exhibits remarkable pharmacological versatility through targeted structural modifications. When compared to positional isomers such as 2-[3-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanol (CID 150242854), our target compound demonstrates distinct spatial orientation of the indolylmethyl and ethanol substituents relative to the piperazine ring nitrogens [6]. This positional difference significantly impacts hydrogen bonding capacity, molecular dipole moments, and receptor binding interactions. The 1-indolylmethyl-2-ethanol substitution pattern creates a stereoelectronic environment where both substituents occupy adjacent positions, potentially enabling synergistic interactions with biological targets.
Medicinal chemistry studies reveal that N-substitution patterns on the piperazine ring dramatically influence biological activity. Hybrid molecules incorporating dopamine agonist pharmacophores with indole-piperazine fragments show enhanced D3 receptor binding. Specifically, compounds featuring the indolylmethyl group attached to a piperazine nitrogen demonstrate remarkable D3 receptor affinity and selectivity. For instance, the derivative (-)-40 (Ki D3 = 1.84 nM) exhibits 583-fold selectivity for D3 over D2 receptors, while (-)-45 (Ki D3 = 1.09 nM) shows 827-fold selectivity [7]. This exceptional selectivity profile stems from strategic positioning of the indole moiety to complement subpockets within the D3 receptor binding site.
Table 2: Structural and Pharmacological Comparison of Piperazine-Indole Hybrids
Compound | Structural Features | Key Pharmacological Properties | Source |
---|---|---|---|
2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol | 1-(Indol-3-ylmethyl), 2-ethanol substitution; chiral center at C2 | Base structure; biological data not fully characterized | [1] [4] |
(-)-40 | Indole-2-carboxamide linker; pramipexole-derived aminothiazole | Ki D3 = 1.84 nM; D2/D3 selectivity = 583; functional EC50 D3 = 0.26 nM | [7] |
(-)-45 | Extended linker; optimized stereochemistry | Ki D3 = 1.09 nM; D2/D3 selectivity = 827.5 | [7] |
Chromone-indole derivatives | Chromone fused at indole 3-position | Dual COX-2/5-LOX inhibition; superior to indomethacin in anti-inflammatory models | [3] |
7-Hydroxyl-1-methylindole-3-acetonitrile | 7-OH substitution; methyl at N1; acetonitrile at C3 | 2× improved anti-inflammatory activity vs. arvelexin; mPGES-1 suppression | [3] |
The indole substitution pattern profoundly influences biological activity. Anti-inflammatory indole derivatives bearing electron-withdrawing groups at position 5 (NO₂ or NH₂) demonstrate enhanced nitric oxide synthase inhibition, while 7-hydroxy substitution (as in 7-hydroxyl-1-methylindole-3-acetonitrile) significantly improves anti-inflammatory potency compared to unsubstituted analogs [3]. This compound specifically inhibits microsomal prostaglandin E synthase-1 (mPGES-1) mRNA stability without affecting COX-2 expression, representing a mechanistically distinct anti-inflammatory profile. The hybrid chromone-indole derivatives developed by Shaveta et al. exemplify how strategic fusion of heterocyclic systems enhances biological activity – these compounds demonstrate dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), surpassing indomethacin in potency [3].
Bioisosteric replacements of the ethanol moiety yield significant pharmacological differences. Compounds featuring carboxamide linkers instead of ethanol demonstrate improved D3 receptor binding kinetics and selectivity profiles. This modification reduces conformational flexibility while introducing additional hydrogen-bonding capabilities that enhance interaction fidelity with the aspartate residue (D110³·²⁹) in the D3 receptor orthosteric binding pocket [7]. Such structural insights provide valuable guidance for rational optimization of piperazine-indole hybrids for specific therapeutic applications.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1